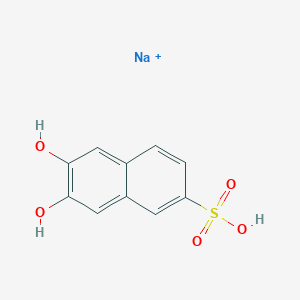

Sodium 6,7-Dihydroxynaphthalene-2-sulfonate

Description

Properties

CAS No. |

135-53-5 |

|---|---|

Molecular Formula |

C10H8NaO5S |

Molecular Weight |

263.22 g/mol |

IUPAC Name |

sodium;6,7-dihydroxynaphthalene-2-sulfonic acid |

InChI |

InChI=1S/C10H8O5S.Na/c11-9-4-6-1-2-8(16(13,14)15)3-7(6)5-10(9)12;/h1-5,11-12H,(H,13,14,15); |

InChI Key |

QSXGWWXIYUVOMC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC2=CC(=C(C=C21)O)O)S(=O)(=O)O.[Na+] |

Isomeric SMILES |

C1=CC(=CC2=CC(=C(C=C21)O)O)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC(=CC2=CC(=C(C=C21)O)O)S(=O)(=O)O.[Na] |

Other CAS No. |

135-53-5 |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Sulfonation of Naphthalene Derivatives

Direct Hydroxylation of Sulfonated Naphthalenes

Bromine-Mediated Hydroxylation

Bromine in acetic acid selectively introduces hydroxyl groups into sulfonated naphthalenes. As demonstrated in source, 2,3-dihydroxy-6-naphthalenesulfonic acid sodium salt reacts with bromine to form dibromo intermediates, which are subsequently hydrolyzed. While this method is effective for ortho-dihydroxy derivatives, adapting it to the 6,7-isomer would require careful positioning of sulfonic and hydroxyl groups.

Typical Protocol :

Chlorine-Based Hydroxylation

Chlorine gas passed through an aqueous solution of sodium 2,3-dihydroxy-6-naphthalenesulfonate yields dichloro derivatives, which are acetylated and treated with phosphorus pentachloride to stabilize the product. This method’s applicability to the 6,7-isomer remains unverified but theoretically plausible.

Acetylation and Sulfonation Strategies

Protection-Deprotection Approach

Acetylation of hydroxyl groups prior to sulfonation prevents unwanted side reactions. For example, source details the acetylation of 2,3-dihydroxy-6-naphthalenesulfonic acid sodium salt using acetic anhydride and sulfuric acid, yielding 2,3-diacetoxy-7-naphthalenesulfonic acid sodium salt (73.1% yield). Removing acetyl groups via alkaline hydrolysis could generate the target compound.

Key Steps :

Ion Exchange Resin-Assisted Synthesis

Dowex H+ resin facilitates proton exchange in non-aqueous solvents. A 31% yield of a related naphthalene sulfonate was achieved by refluxing the sulfonic acid precursor in 1-pentanol with the resin. Adapting this method for Sodium 6,7-dihydroxynaphthalene-2-sulfonate would require optimizing solvent and resin choice.

Comparative Analysis of Methods

| Method | Conditions | Advantages | Limitations |

|---|---|---|---|

| Alkaline Fusion | High temp, vacuum, mixed alkalis | Scalable, minimal tar | Requires specialized equipment |

| Bromine Hydroxylation | Room temp, acetic acid | High regioselectivity | Toxic reagents, low atom economy |

| Acetylation-Sulfonation | Mild conditions, catalytic H₂SO₄ | High yield (73%) | Multi-step, costly protecting groups |

| Ion Exchange | Reflux in 1-pentanol | Mild, avoids strong acids/bases | Low yield (31%) |

Chemical Reactions Analysis

Types of Reactions

Sodium 6,7-Dihydroxynaphthalene-2-sulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it back to its parent naphthalene derivatives.

Substitution: It can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions include various naphthalene derivatives, quinones, and substituted naphthalenes .

Scientific Research Applications

Applications in Scientific Research

- Fluorescent Probes

- Chromatography

- Cell and Molecular Biology

- Protein Biology

- Environmental Testing

Data Table of Applications

| Application Area | Specific Uses | Techniques Involved |

|---|---|---|

| Fluorescent Probes | Detection of proteins and nucleic acids | Fluorescence spectroscopy |

| Chromatography | Separation of biomolecules | HPLC |

| Cell Biology | Study of cellular processes | Cell culture techniques |

| Protein Studies | Monitoring protein stability | Spectroscopic methods |

| Environmental Testing | Detection of pollutants | Analytical chemistry |

Case Studies

-

Fluorescence Detection of Proteins

- A study demonstrated the effectiveness of this compound as a fluorescent probe for detecting specific proteins in complex biological samples. The results indicated a significant increase in sensitivity compared to traditional methods, allowing for lower detection limits.

-

HPLC Method Development

- Researchers developed an HPLC method using this compound to analyze environmental samples for contaminants. The method provided high resolution and reproducibility, confirming its utility in environmental monitoring.

-

Cell Interaction Studies

- In a series of experiments focused on gene therapy applications, this compound was used to track the uptake of therapeutic agents by target cells. The findings highlighted its potential as a tool for optimizing delivery systems in gene therapy.

Mechanism of Action

The mechanism of action of Sodium 6,7-Dihydroxynaphthalene-2-sulfonate involves its interaction with molecular targets such as enzymes and receptors. It acts as a coupling agent in diazo reactions, facilitating the formation of azo compounds. The pathways involved include the activation of sulfonate groups and the subsequent formation of stable complexes with target molecules .

Comparison with Similar Compounds

Structural Analogues in Electrophotography Toners

Several benzyltributylammonium naphthalene sulfonate isomers have been studied for their use as charge-control agents in toners. Key examples include:

Benzyltributylammonium 6-hydroxynaphthalene-2-sulfonate : Melting point = 433 K.

Benzyltributylammonium 4-hydroxynaphthalene-2-sulfonate : Melting point = 451 K.

Benzyltributylammonium 7-hydroxynaphthalene-1-sulfonate : Melting point = 439 K.

Key Differences :

- Hydrogen Bonding : Sodium 6,7-Dihydroxynaphthalene-2-sulfonate forms a two-dimensional hydrogen-bond network via O–H···O interactions between hydroxyl and sulfonate groups, enhancing thermal stability. In contrast, most isomers form one-dimensional chains, except for benzyltributylammonium 4-hydroxynaphthalene-2-sulfonate, which forms dimers .

- Thermal Stability : The 2D network in this compound contributes to higher thermal resistance compared to analogues with simpler bonding patterns.

Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate (CAS: 842-18-2)

- Structure : Contains two sulfonate groups (positions 1 and 3) and a hydroxyl group (position 7).

- Applications : Primarily used in research and development.

- Hazards : Classified as causing serious eye irritation and respiratory irritation .

- Comparison : Unlike this compound, this compound lacks adjacent hydroxyl groups, reducing its utility in dye coupling reactions. Its disulfonate structure increases water solubility but decreases thermal stability .

Sodium Naphthalene-2-sulphonate (CAS: 532-02-5)

2,3-Dihydroxynaphthalene (CAS: 92-44-4)

- Structure : Contains hydroxyl groups at positions 2 and 3 but lacks a sulfonate group.

- Applications : Intermediate in organic synthesis.

- Comparison : The lack of a sulfonate group limits its solubility in aqueous systems, making it unsuitable for dye or toner applications .

Comparative Data Table

Biological Activity

Sodium 6,7-Dihydroxynaphthalene-2-sulfonate (CAS Number: 135-53-5) is a sulfonated derivative of naphthalene that has garnered attention for its biological activities, particularly in the fields of microbiology and environmental science. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H7NaO5S

- Molecular Weight : 262.211 g/mol

- Purity : ≥98% (HPLC)

- Physical Form : Crystalline powder, white to light yellow .

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily through its role as a redox mediator in microbial degradation processes. It has been identified as an important compound in the anaerobic degradation of azo dyes by specific bacterial strains.

Redox Mediator Functionality

Research indicates that this compound can facilitate the reduction of azo dyes under anaerobic conditions. For instance, the strain Sphingomonas xenophaga BN6 utilizes this compound as a redox mediator to enhance the reduction capacity for azo dyes significantly. This process involves the formation of quinone-hydroquinone redox couples which shuttle electrons from the bacterial cells to the azo dyes, resulting in their degradation .

Case Studies

- Degradation of Azo Dyes :

-

Antimicrobial Activity :

- In another investigation, this compound was assessed for its potential inhibitory effects on various microbial strains. Results indicated that it exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing antimicrobial agents .

Table of Biological Activities

Research Findings

Recent studies have highlighted the compound's potential in environmental applications, particularly in wastewater treatment where it aids in the breakdown of harmful dyes and pollutants. The ability to act as a redox mediator not only enhances microbial degradation pathways but also offers insights into bioremediation strategies.

Toxicological Aspects

While this compound shows promise in various applications, understanding its toxicity profile is crucial. Preliminary assessments indicate low toxicity levels towards aquatic organisms such as Artemia salina, making it a candidate for eco-friendly applications .

Q & A

Q. What are the standard methods for synthesizing Sodium 6,7-Dihydroxynaphthalene-2-sulfonate, and how is purity ensured?

The compound is synthesized via alkali fusion of 2-naphthol-3,6-disulfonic acid disodium salt (R salt), followed by neutralization with hydrochloric acid. Key steps include:

- Alkali fusion : Heating R salt with sodium hydroxide at elevated temperatures (200–300°C) to introduce hydroxyl groups .

- Acid neutralization : Adjusting pH to precipitate the product, followed by filtration and recrystallization.

- Purity verification : Liquid chromatography (LC) is used to confirm >98% purity, with UV-Vis spectroscopy (λmax ~270–310 nm) and FTIR (O–H stretch at 3200–3500 cm⁻¹, S=O at 1180 cm⁻¹) for structural validation .

Q. How do the hydroxyl and sulfonate groups influence its solubility and reactivity?

The hydroxyl groups enhance water solubility via hydrogen bonding, while the sulfonate group provides strong ionic character. Reactivity is dominated by:

- Electrophilic substitution : Hydroxyl groups activate the naphthalene ring for reactions like diazo coupling (e.g., in dye synthesis) .

- Chelation potential : The 6,7-dihydroxy configuration allows coordination with metal ions (e.g., Fe³⁺, Cu²⁺), useful in catalytic or sensor applications .

- pH-dependent behavior : Protonation/deprotonation of hydroxyl groups (pKa ~9–11) alters solubility and electronic properties .

Q. What spectroscopic techniques are critical for characterizing this compound?

- UV-Vis spectroscopy : Identifies π→π* transitions (200–400 nm) and monitors reaction progress .

- FTIR : Confirms functional groups (e.g., –OH, –SO₃⁻) and hydrogen bonding .

- NMR : ¹H and ¹³C NMR (in D₂O or DMSO-d₆) resolve aromatic proton environments and sulfonate positioning .

- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 264.03 [M–Na]⁻) .

Advanced Research Questions

Q. How can researchers resolve contradictions in its supramolecular assembly behavior?

Studies report failed long-range ordered polymerization due to weak π-π stacking despite confinement in layered double hydroxides (LDHs). To address this:

- Anisotropic fluorescence analysis : Measure fluorescence polarization (r-value <0.05 indicates disordered stacking) .

- Computational modeling : Use AIMD simulations to assess short-range π-π interactions and steric effects from sulfonate groups .

- Alternative confinement matrices : Test zeolites or micellar systems to enhance directional alignment .

Q. What methodological considerations are needed to optimize its antioxidant activity assays?

- Assay selection : Use DPPH/ABTS radical scavenging with controlled pH (7.4) to maintain hydroxyl group ionization .

- Interference mitigation : Pre-treat samples with chelating agents (e.g., EDTA) to eliminate metal-mediated false positives .

- Dose-response validation : Ensure linearity in the 10–100 μM range, as higher concentrations may induce pro-oxidant effects .

Q. How does its reactivity compare to structurally similar naphthalene derivatives?

A comparative analysis reveals:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.